(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine
Description
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic organic compound with the molecular formula C10H11N3O2.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-7-15-10-4-3-8(12-13-10)9-2-1-6-14-9/h1-4,6H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJMGXLSJYYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine typically involves the reaction of 6-(2-furyl)pyridazin-3-ol with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)methanamine
- (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)ethanamine
- (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)propanamine
Uniqueness
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The structure of this compound includes a pyridazine ring substituted with a furyl group, linked through an ether bond to an ethylamine moiety. This unique structure may contribute to its biological properties, particularly in targeting specific receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines, such as MCF-7. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, particularly at the G1 phase, through upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : Similar compounds have shown moderate antibacterial and antifungal properties. For instance, related alkaloids demonstrated effectiveness against various Gram-positive and Gram-negative bacteria and fungi .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release and activation of caspases .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, which is crucial for inhibiting tumor growth.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Activity
A study focusing on pyridazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds .
Case Study 2: Antimicrobial Effects
In another investigation, derivatives similar to this compound were tested against various pathogens. The results showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against different bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 7.12 µM | Apoptosis induction via mitochondrial pathway |
| Antibacterial | Staphylococcus aureus | 5.64 µM | Membrane disruption |
| Antifungal | Candida albicans | 16.69 µM | Metabolic pathway interference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
